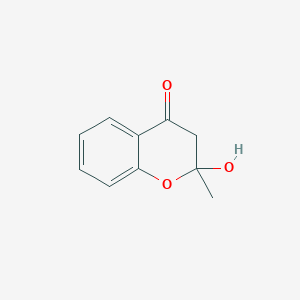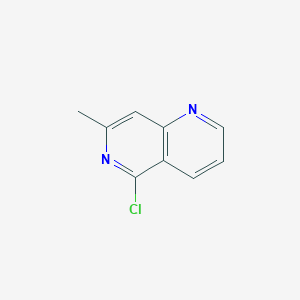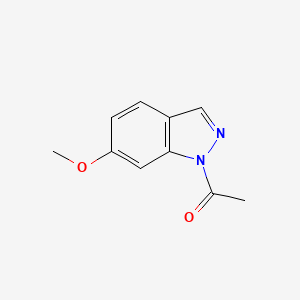![molecular formula C8H7ClN2O B11910551 3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)
3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one: is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a chloromethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Products may include carboxylic acids, aldehydes, or ketones.
Reduction Products: The primary product is the corresponding methyl derivative.
科学的研究の応用
3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the chloromethyl group but shares the core structure.
3-(Bromomethyl)imidazo[1,2-a]pyridin-2(3H)-one: Similar structure with a bromomethyl group instead of chloromethyl.
2-Methylimidazo[1,2-a]pyridine: Substituted at a different position but shares the imidazo[1,2-a]pyridine core.
Uniqueness
3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of new drugs.
特性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
3-(chloromethyl)-3H-imidazo[1,2-a]pyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-5-6-8(12)10-7-3-1-2-4-11(6)7/h1-4,6H,5H2 |
InChIキー |
GKFJCGKHJQUXBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=O)C(N2C=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)
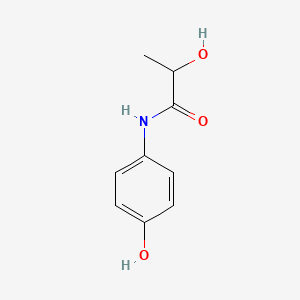



![Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11910505.png)

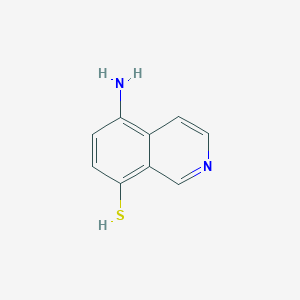
![1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11910512.png)
![4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11910514.png)
![7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)
